1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMXEVRTULIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl sulfonyl chloride reacts with the diazepane ring.
Attachment of the Tetrahydrofuran Moiety: This could be done through etherification reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Possible applications in drug discovery, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the diazepane ring suggests potential interactions with the central nervous system, similar to other diazepane derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chlorophenyl Sulfonyl Groups
(a) 1-(4-Chlorobenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
- Key Features: Positional isomer of the target compound (4-chloro vs. 3-chloro substitution on the phenyl ring). Molecular formula: C₁₅H₂₁ClN₂O₂S₂; Molecular weight: 360.92 g/mol.
- Biological Relevance : Structural analogs with sulfonamide groups often exhibit activity as enzyme inhibitors or antimicrobial agents.
(b) 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
- Key Features: Replaces the diazepane ring with a thiazepane (seven-membered ring with sulfur) and introduces a ketone group. Molecular formula: C₂₀H₂₂ClNOS. The thiazepane ring may confer different electronic properties and binding affinities compared to diazepane derivatives .
Analogues with Tetrahydrofuran and Diazepane Moieties
(a) (4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Key Features: Retains the tetrahydrofuran-3-yl and diazepane groups but replaces the sulfonyl group with a trifluoromethoxy-substituted phenyl ketone.
- Applications : Such modifications are common in CNS-targeting drugs due to improved blood-brain barrier penetration.
(b) 1-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Key Features :
- Adds a pyrrolidine-2,5-dione ring, introducing additional hydrogen-bonding sites.
- Molecular complexity allows for diverse interactions, such as protease inhibition .
Compounds with Heterocyclic and Sulfonamide Variations
(a) 1-(Thian-4-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]-1,4-diazepane
- Key Features :
(b) 1-(Thiophene-3-carbonyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane
- Key Features :
- Combines thiophene and pyrazole rings, broadening π-π stacking capabilities.
- Demonstrated in vitro activity as a kinase inhibitor in related compounds .
Comparative Data Table
Key Findings and Implications
Positional Isomerism : The 3-chloro vs. 4-chloro substitution on the phenyl ring (e.g., vs. target compound) significantly alters lipophilicity and target engagement.
Heterocyclic Replacements : Thiazepane or thian rings () introduce distinct electronic profiles compared to diazepane, affecting binding kinetics.
Functional Group Impact : Electron-withdrawing groups (e.g., trifluoromethoxy ) enhance stability, while sulfonamides () improve target affinity.
Biological Activity
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound belonging to the diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Formula
The chemical formula for this compound is .
Structural Characteristics
The compound features:
- A diazepane ring , which may contribute to central nervous system interactions.
- A chlorophenyl group , which can enhance lipophilicity and biological activity.
- A tetrahydrofuran moiety , potentially influencing solubility and reactivity.
IUPAC Name
The IUPAC name for this compound is 1-(3-chlorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane.
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The diazepane structure suggests potential interactions with the central nervous system, akin to other diazepane derivatives that modulate neurotransmitter systems.
Pharmacological Effects
Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:
- Anticonvulsant properties.
- Anxiolytic effects due to modulation of GABAergic activity.
- Antimicrobial activity, as suggested by structural analogs .
Antimicrobial Activity
A study on related sulfonamide compounds demonstrated significant antimicrobial efficacy against various pathogens. The presence of the sulfonyl group is often correlated with enhanced antimicrobial properties. Testing against bacteria and fungi showed promising results, suggesting that this compound may have similar effects .
Structure-Activity Relationship (SAR)
Investigations into the SAR of diazepanes indicate that modifications at the nitrogen positions and substituents on the aromatic rings significantly affect biological activity. For instance:
- Compounds with electron-withdrawing groups (like chlorine) at the para position on the phenyl ring typically exhibit increased potency in enzyme inhibition assays.
- The introduction of alkoxy groups (like tetrahydrofuran) can enhance solubility and bioavailability, leading to better therapeutic profiles.
Comparative Analysis
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 1,4-Diazepane | Parent Compound | Basic structure without substituents; limited activity. |
| 3-Chlorophenylsulfonamide Derivatives | Antimicrobial | Enhanced activity due to sulfonamide group. |
| Tetrahydrofuran Derivatives | Solubility Enhancement | Improved pharmacokinetics compared to non-substituted diazepanes. |
Q & A
Q. What are the established synthetic routes for 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the diazepane core. A common approach includes sulfonylation of the diazepane nitrogen with 3-chlorophenylsulfonyl chloride, followed by coupling with tetrahydrofuran-3-yl groups. Key optimization strategies include:
- Catalysts: Use of triethylamine or DMAP to enhance sulfonylation efficiency .
- Solvents: Polar aprotic solvents (e.g., DCM or THF) improve reaction homogeneity .
- Temperature Control: Maintaining 0–25°C during sulfonylation minimizes side reactions .
- Purification: Column chromatography with gradients of ethyl acetate/hexane isolates the product (typical yields: 45–60%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic methods is critical:
- IR Spectroscopy: Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and diazepane ring vibrations (C-N, ~1250 cm⁻¹) .
- NMR: ¹H NMR reveals proton environments (e.g., tetrahydrofuran oxygen proximity causes deshielding at δ 3.5–4.0 ppm). ¹³C NMR confirms sulfonyl and aryl connectivity .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₁₆H₂₁ClN₂O₃S) .
Q. How does the 3-chlorophenylsulfonyl group influence the compound’s electronic properties and solubility?
Methodological Answer: The electron-withdrawing 3-chlorophenylsulfonyl group:
- Electronic Effects: Reduces electron density on the diazepane nitrogen, altering reactivity in nucleophilic substitutions. Computational studies (DFT) show a 10–15% increase in electrophilicity compared to non-sulfonylated analogs .
- Solubility: Enhances hydrophilicity due to the sulfonyl group, with logP values ~1.2–1.5 (measured via shake-flask method) .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound with biological targets (e.g., GPCRs or kinases)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors). Focus on hydrogen bonding with sulfonyl oxygen and steric fit of the tetrahydrofuran group .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation: Compare computational predictions with SPR (surface plasmon resonance) data to refine force fields .
Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological activity data?
Methodological Answer:
- Metabolite Screening: Use LC-MS/MS to identify Phase I/II metabolites. For example, oxidative metabolism of the tetrahydrofuran ring may reduce bioavailability .
- PK/PD Modeling: Establish correlations between plasma concentration (AUC) and target engagement (e.g., IC₅₀ shifts in CYP3A4-rich models) .
- Formulation Adjustments: Encapsulation in PEGylated liposomes improves in vivo stability (e.g., 2-fold increase in half-life observed in rodent models) .
Q. How can structural modifications enhance the compound’s metabolic stability without compromising target affinity?
Methodological Answer:
- Isosteric Replacement: Substitute tetrahydrofuran with a morpholine ring to reduce CYP450-mediated oxidation (tested via human liver microsomes) .
- Deuterium Labeling: Introduce deuterium at metabolically vulnerable positions (e.g., benzylic C-H of chlorophenyl group) to slow degradation (t₁/₂ increased by 30% in vitro) .
- Prodrug Design: Mask the sulfonyl group as a tert-butyl carbamate, which is cleaved enzymatically in target tissues .
Q. What experimental designs are recommended to analyze contradictory data in receptor selectivity studies?
Methodological Answer:
- Orthogonal Assays: Combine radioligand binding (e.g., ³H-labeled antagonist displacement) with functional assays (cAMP accumulation for GPCRs) to confirm target engagement .
- Off-Target Screening: Use panels of 50+ kinases or ion channels (Eurofins Cerep) to identify promiscuity. Adjust substituents (e.g., fluorine at phenyl para-position) to improve selectivity .
- Cryo-EM: Resolve ligand-receptor complexes at <3 Å resolution to identify critical binding motifs .
Q. How can the compound’s crystallographic data inform salt or cocrystal formation for improved physicochemical properties?
Methodological Answer:
- Single-Crystal XRD: Determine packing motifs (e.g., hydrogen bonds between sulfonyl groups and counterions). Hydrochloride salts often enhance solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for free base) .
- Co-Crystal Screening: Use solvent drop grinding with coformers (e.g., succinic acid) to modify melting points (DSC analysis) and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
